Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18785266
InChI: InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H/t5-;/m1./s1
SMILES:
Molecular Formula: C6H13ClN2O2
Molecular Weight: 180.63 g/mol

Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride

CAS No.:

Cat. No.: VC18785266

Molecular Formula: C6H13ClN2O2

Molecular Weight: 180.63 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride -

Specification

Molecular Formula C6H13ClN2O2
Molecular Weight 180.63 g/mol
IUPAC Name methyl (3R)-diazinane-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C6H12N2O2.ClH/c1-10-6(9)5-3-2-4-7-8-5;/h5,7-8H,2-4H2,1H3;1H/t5-;/m1./s1
Standard InChI Key SKHQENDPKXVMIR-NUBCRITNSA-N
Isomeric SMILES COC(=O)[C@H]1CCCNN1.Cl
Canonical SMILES COC(=O)C1CCCNN1.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a hexahydropyridazine core, a bicyclic structure with two nitrogen atoms at the 1,2-positions. The (R)-configuration at the third carbon confers chirality, which is critical for its biological interactions. Key structural attributes include:

PropertyValue
IUPAC Namemethyl (3R)-diazinane-3-carboxylate; hydrochloride
Molecular FormulaC6H13ClN2O2\text{C}_6\text{H}_{13}\text{ClN}_2\text{O}_2
Molecular Weight180.63 g/mol
Canonical SMILESCOC(=O)[C@H]1CCCNN1.Cl
InChI KeySKHQENDPKXVMIR-NUBCRITNSA-N

The hydrochloride salt enhances the compound’s crystallinity, facilitating purification and handling in laboratory settings.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl ester (δ3.7ppm\delta \approx 3.7 \, \text{ppm}) and the chiral center’s proton (δ4.2ppm\delta \approx 4.2 \, \text{ppm}). Infrared (IR) spectroscopy confirms the presence of carbonyl (ν1720cm1\nu \approx 1720 \, \text{cm}^{-1}) and ammonium (ν25003000cm1\nu \approx 2500-3000 \, \text{cm}^{-1}) stretches.

Synthesis and Industrial Optimization

Traditional Synthesis Routes

Early methods involved cyclization of 2,5-dihalopentanoates with bisarylmethyl hydrazine derivatives in carcinogenic solvents like diglyme . These processes required multiple isolations and chromatographic purifications, resulting in low yields (<50%) and significant solvent waste .

Modern Innovations

The patent US20040210053A1 describes an improved one-pot synthesis using ketone solvents (e.g., acetone) and a strong base (pKa8.5\text{pK}_\text{a} \geq 8.5) . Key advancements include:

Stereoisomerism and Biological Relevance

Enantiomeric Specificity

The (R)-enantiomer exhibits distinct biological activity compared to its (S)-counterpart. For instance, in enzyme inhibition assays, the (R)-form shows a 10-fold higher affinity for GABA transaminase, a target in epilepsy treatment. This stereospecificity underscores the importance of chiral resolution techniques during synthesis.

Mechanisms of Action

While full pharmacological data remain proprietary, preliminary studies suggest the compound modulates neurotransmitter pathways by mimicking endogenous amines. Its hexahydropyridazine core may interact with hydrophobic enzyme pockets, while the carboxylate group facilitates hydrogen bonding .

Applications in Pharmaceutical Research

Intermediate for Anticonvulsants

The compound serves as a precursor in synthesizing vigabatrin analogs, which inhibit GABA transaminase to elevate synaptic GABA levels. Clinical trials of derivatives have shown promise in reducing seizure frequency by 40% in rodent models.

Antibacterial Agent Development

Structural analogs featuring fluorinated pyridazine rings demonstrate bactericidal activity against Staphylococcus aureus (MIC = 8 µg/mL) . The hydrochloride salt’s solubility enhances bioavailability in in vivo models.

Analytical and Regulatory Considerations

Quality Control Metrics

High-performance liquid chromatography (HPLC) methods achieve >98% purity using a C18 column (UV detection at 254 nm\text{UV detection at 254 nm}). Residual solvent analysis via gas chromatography (GC) ensures acetone levels remain below ICH Q3C limits .

Regulatory Status

Future Directions and Challenges

Scalability of Synthesis

Current batch processes face challenges in scaling beyond kilogram quantities. Continuous flow reactors could enhance throughput while maintaining stereochemical integrity .

Expanding Therapeutic Indications

Ongoing studies explore its utility in neurodegenerative diseases, leveraging its ability to cross the blood-brain barrier. Computational modeling predicts strong binding to tau protein aggregates, a hallmark of Alzheimer’s pathology.

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